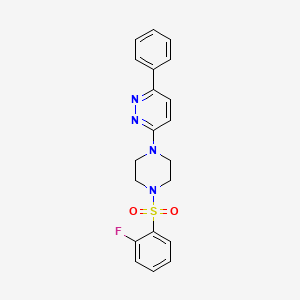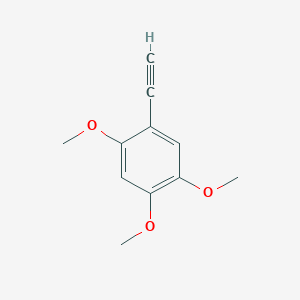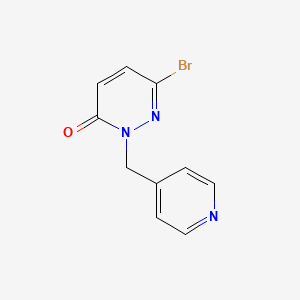
6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to 6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one typically involves multi-step chemical reactions, including condensation, bromination, and cyclization processes. These methodologies aim to introduce the bromo and pyridinylmethyl groups into the pyridazine backbone at specific positions to achieve the desired molecular structure. For example, a related compound, 6-bromo-imidazo[4,5-b]pyridine derivatives, were synthesized using a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions (Jabri et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by X-ray diffraction techniques to understand their geometry in the solid state. This analysis reveals the presence of intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure. An example of such analysis is conducted on a related molecule, demonstrating the importance of these interactions in the compound's stability (Rodi et al., 2013).
科学的研究の応用
1. Molecular Structure Analysis
6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one has been studied for its molecular geometry in the solid state. This includes investigations into intermolecular hydrogen bonding and π-π interactions within its crystal structure, contributing to an understanding of its chemical behavior and potential applications in materials science (Rodi et al., 2013).
2. Role in Polymerization Processes
Compounds related to 6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one have been utilized in synthesizing ligands that react with chromium complexes. These chromium complexes are then active in the polymerization of ethylene, indicating potential applications in industrial polymer synthesis (Hurtado et al., 2009).
3. Reactions with Grignard Reagents
Research has shown that derivatives of 6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one can react with Grignard reagents. This reaction is significant in organic synthesis, as it can lead to the formation of new compounds with potential pharmacological properties (Ismail et al., 1984).
4. Synthesis of Biologically Active Compounds
The compound serves as an intermediate in the synthesis of various biologically active compounds. It has been used in synthesizing derivatives with potential applications in medicinal chemistry and drug development (Wang et al., 2016).
5. Coordination Chemistry and Metal Complex Formation
Compounds structurally similar to 6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one have been used to create back-to-back ligands with metal-binding domains. These compounds have applications in coordination chemistry, potentially forming complexes with metals like palladium or platinum, which are useful in catalysis and materials science (Tovee et al., 2010).
6. Catalytic Applications in Water Oxidation
Certain derivatives of this compound have been studied for their role in catalyzing water oxidation, a reaction crucial in energy conversion processes. This suggests potential applications in sustainable energy technologies (Zong & Thummel, 2005).
7. Synthesis of Heterocyclic Systems
The compound is also involved in the synthesis of heterocyclic systems, a process important in the development of new pharmaceuticals and materials with specialized properties (Bogolyubov et al., 2004).
8. Corrosion Inhibition
Derivatives of this compound have been evaluated for their performance in inhibiting mild steel corrosion, indicating potential applications in materials science and engineering (Saady et al., 2021).
特性
IUPAC Name |
6-bromo-2-(pyridin-4-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-1-2-10(15)14(13-9)7-8-3-5-12-6-4-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCCYPCIZWPRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1Br)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2493060.png)
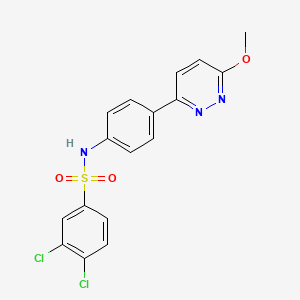

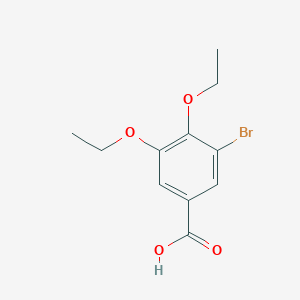


![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2493066.png)
![11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2493069.png)

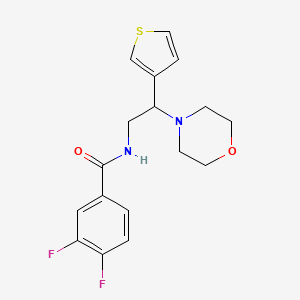
![2-Cyclopropyl-5-((2-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2493073.png)
![2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2493074.png)
